

Commercial Availability and Technical Guide for 4-Phenylpiperidin-2-one

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Compound of Interest

Compound Name: 4-Phenylpiperidin-2-one

Cat. No.: B1288294

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **4-Phenylpiperidin-2-one**, a valuable building block in medicinal chemistry and drug development. The guide details its chemical properties, lists commercial suppliers, and provides representative experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

4-Phenylpiperidin-2-one, with the CAS number 81976-73-0, is a piperidinone derivative featuring a phenyl group at the 4-position.^[1] Its chemical structure and key properties are summarized below.

Property	Value	Source
CAS Number	81976-73-0	[1]
Molecular Formula	C ₁₁ H ₁₃ NO	[1]
Molecular Weight	175.23 g/mol	[1]
IUPAC Name	4-phenylpiperidin-2-one	[1]
Topological Polar Surface Area (TPSA)	29.1 Å ²	
logP	1.4	[1]

Commercial Suppliers

4-Phenylpiperidin-2-one is available from various chemical suppliers, typically as a research chemical. The purity and available quantities may vary between suppliers. It is advisable to request a certificate of analysis for lot-specific data.

Supplier	Purity	Notes
ChemScene	≥97%	Offers custom synthesis and commercial production services.
Sigma-Aldrich	Varies	Often available through partner companies.
LookChem	Varies	A platform connecting various suppliers.
Molbase	>97%	Lists various suppliers and their offerings. ^[2]
ECHEMI	Varies	Connects buyers with chemical manufacturers. ^[3]
Guidechem	98%	Lists manufacturers and their minimum order quantities. ^[4]

Note: Pricing is generally available upon request from the respective suppliers.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of **4-Phenylpiperidin-2-one**. These are generalized methods and may require optimization based on laboratory conditions and available reagents.

Synthesis of 4-Aryl-2-piperidones via Dieckmann Condensation

A common method for the synthesis of 4-substituted piperidin-2-ones is through the Dieckmann condensation of an appropriate amino diester, followed by hydrolysis and decarboxylation.[\[5\]](#)[\[6\]](#) The following is a representative protocol for the synthesis of a 4-aryl-2-piperidone.

Materials:

- Appropriate N-substituted-bis(β -propionate) ester
- Sodium methoxide or other suitable base
- Toluene or other inert solvent
- Hydrochloric acid
- Sodium bicarbonate
- Anhydrous sodium sulfate
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Cyclization (Dieckmann Condensation):
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted-bis(β -propionate) ester in anhydrous toluene.
 - Add a strong base, such as sodium methoxide, portion-wise at room temperature.
 - Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
- Work-up and Hydrolysis:
 - Carefully quench the reaction with water.

- Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers and wash with brine.
- Add hydrochloric acid to the organic layer and stir to facilitate the hydrolysis and decarboxylation of the intermediate β -keto ester.
- Monitor the reaction by TLC until the starting material is consumed.
- Purification:
 - Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
 - Extract the product with an organic solvent.
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-piperidone.

Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **4-Phenylpiperidin-2-one**.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.

^1H NMR Analysis:

- Acquire a ^1H NMR spectrum on a 400 MHz or higher field spectrometer.

- Expected signals for **4-Phenylpiperidin-2-one** would include:
 - Aromatic protons in the range of δ 7.2-7.4 ppm.
 - Protons on the piperidinone ring at various chemical shifts, with characteristic multiplicities and coupling constants.
 - A broad singlet for the NH proton.

¹³C NMR Analysis:

- Acquire a ¹³C NMR spectrum.
- Expected signals would include:
 - A carbonyl carbon (C=O) signal around δ 170 ppm.
 - Aromatic carbon signals in the range of δ 120-145 ppm.
 - Aliphatic carbon signals of the piperidinone ring.

2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of **4-Phenylpiperidin-2-one**.

Instrumentation and Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 μ m particle size).[\[7\]](#)
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).[\[8\]](#)
- Flow Rate: 1.0 mL/min.[\[9\]](#)
- Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
- Injection Volume: 10 μ L.[\[7\]](#)
- Column Temperature: 25°C.[\[9\]](#)

Procedure:

- Prepare a stock solution of the sample in the mobile phase.
- Inject the sample onto the HPLC system.
- Analyze the resulting chromatogram to determine the retention time and peak area of the main component and any impurities.
- Purity can be calculated based on the relative peak areas.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for the identification and quantification of volatile compounds. Derivatization may be necessary to improve the volatility of **4-Phenylpiperidin-2-one**.[\[10\]](#)

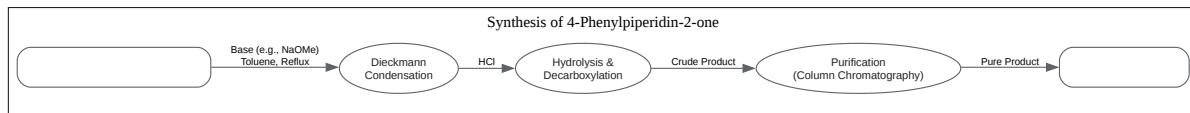
Instrumentation and Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[\[10\]](#)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[10\]](#)
- Inlet Temperature: 250°C.[\[10\]](#)
- Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C.[\[10\]](#)
- Mass Spectrometer: Electron Ionization (EI) at 70 eV.[\[11\]](#)

Procedure:

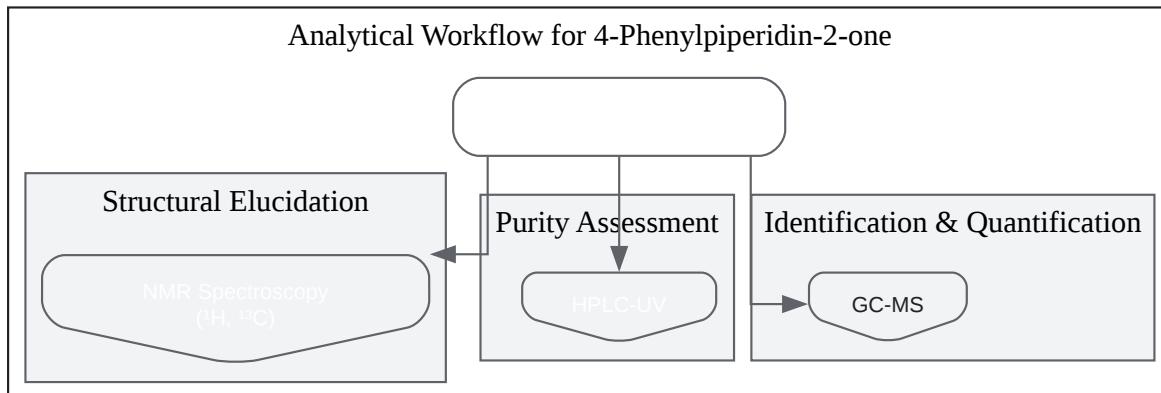
- Derivatization (if necessary): React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility.[\[10\]](#)
- Inject the prepared sample into the GC-MS system.
- The resulting mass spectrum can be compared to spectral libraries for identification. The fragmentation pattern will be characteristic of the molecule's structure.

Mandatory Visualizations



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Caption: A generalized workflow for the synthesis of **4-Phenylpiperidin-2-one**.



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Caption: An overview of analytical methods for **4-Phenylpiperidin-2-one**.

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